1-Methyl-3-phenoxypiperidine
Description
1-Methyl-3-phenoxypiperidine is a piperidine derivative characterized by a methyl group at the 1-position and a phenoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their bioactivity, including roles as central nervous system agents, enzyme inhibitors, and precursors for non-linear optical materials .
Properties
CAS No. |
100369-07-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-methyl-3-phenoxypiperidine |
InChI |
InChI=1S/C12H17NO/c1-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
ZDRSBLWRKCVNAM-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)OC2=CC=CC=C2 |
Canonical SMILES |
CN1CCCC(C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-3-phenoxypiperidine and its analogs, based on evidence from diverse sources:
Key Comparative Insights:
Structural Modifications and Bioactivity: Electron-Withdrawing Groups: The 3-nitrophenyl substituent in introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions critical for non-linear optical applications. Halogenation: The chlorophenyl group in enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting pharmaceuticals. Polar Functional Groups: The carboxylic acid in significantly improves water solubility, contrasting with the hydrophobic 3-methylphenoxy derivatives in .
Synthetic Feasibility :
- Suzuki-Miyaura coupling (e.g., biphenyl derivatives in ) yields 76%–85% efficiency for fluorinated analogs, whereas longer alkyl chains (e.g., phenylpropyl in ) require multi-step protocols.
Safety and Handling :
- Hydrochloride salts (e.g., ) pose risks of respiratory irritation, necessitating PPE during handling . Neutral analogs like may exhibit lower acute toxicity.
Material Science Applications: Hydrogen-bonded networks in enable ferroelectric behavior, unlike the non-crystalline oily derivatives in .
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